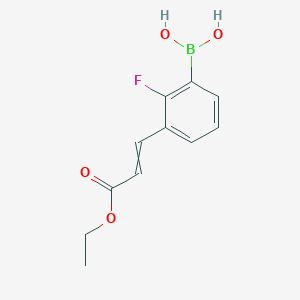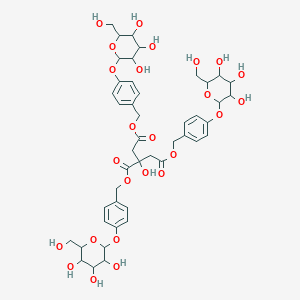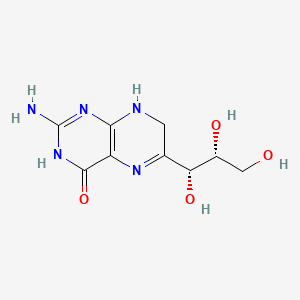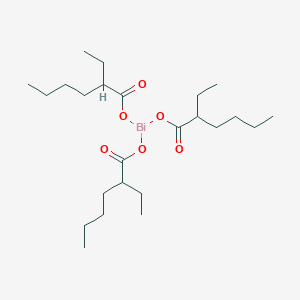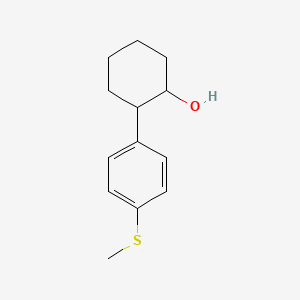
trans-2-(4-Methylthiophenyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-2-(4-Methylthiophenyl)cyclohexanol: is an organic compound with the molecular formula C13H18OS It is a derivative of cyclohexanol, where the hydroxyl group is attached to a cyclohexane ring, and a 4-methylthiophenyl group is substituted at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Methylthiophenyl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanol and 4-methylthiophenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the thiophenol, followed by nucleophilic substitution on the cyclohexanol derivative.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions:
Oxidation: Trans-2-(4-Methylthiophenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or sulfoxides.
Reduction: It can be reduced to form alcohol derivatives or thiol compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or sulfoxides.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, which can be useful in drug development.
Biochemical Pathways: Investigated for its role in modulating biochemical pathways in cells.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Drug Delivery: Used in the development of drug delivery systems to improve the bioavailability of active compounds.
Industry:
Materials Science: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
作用機序
Molecular Targets and Pathways: Trans-2-(4-Methylthiophenyl)cyclohexanol exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
類似化合物との比較
Cyclohexanol: A simple alcohol with a cyclohexane ring, lacking the 4-methylthiophenyl group.
4-Methylthiophenol: A thiophenol derivative with a methyl group at the fourth position, lacking the cyclohexanol moiety.
2-Phenylcyclohexanol: A similar compound where the thiophenyl group is replaced by a phenyl group.
Uniqueness: Trans-2-(4-Methylthiophenyl)cyclohexanol is unique due to the presence of both the cyclohexanol and 4-methylthiophenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
特性
分子式 |
C13H18OS |
|---|---|
分子量 |
222.35 g/mol |
IUPAC名 |
2-(4-methylsulfanylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18OS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3 |
InChIキー |
HRFRNNMJXGCVTP-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)C2CCCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


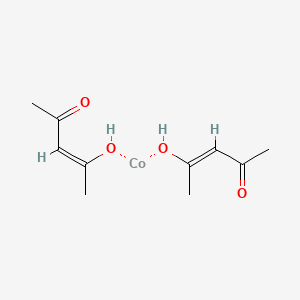
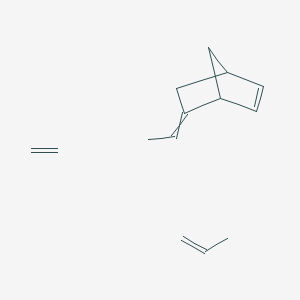
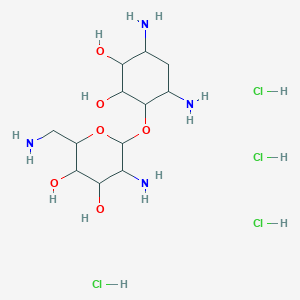
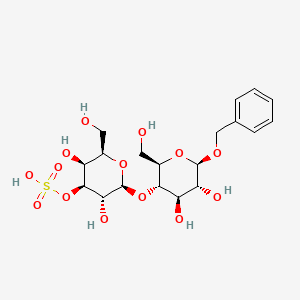
![1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)

![1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine](/img/structure/B13402475.png)

